molecular formula C20H15FN2O4 B14937500 1-(4-fluorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

1-(4-fluorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

Cat. No.: B14937500
M. Wt: 366.3 g/mol
InChI Key: JPVJQNUNFVVQJJ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C20H15FN2O4 and its molecular weight is 366.3 g/mol. The purity is usually 95%.
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Biological Activity

1-(4-fluorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that combines a pyrrolidine ring with a chromenone moiety and a 4-fluorobenzyl substituent. Its unique structural features suggest potential biological activities, making it a candidate for pharmacological research. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and neuroprotective properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H17FN2O4C_{21}H_{17}FN_{2}O_{4}, with a molecular weight of approximately 380.4 g/mol. The presence of the fluorobenzyl group increases lipophilicity, which may enhance its interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, derivatives of pyrrolidine and chromenone structures have shown significant inhibition of pro-inflammatory cytokines in vitro. The anti-inflammatory mechanism is likely mediated through the inhibition of NF-kB signaling pathways, which are crucial in inflammation.

2. Anticancer Activity

The compound's potential as an anticancer agent is supported by studies demonstrating cytotoxic effects against various cancer cell lines. For example, structural analogs have been tested against colon carcinoma (HT29) and lung cancer (NCI-H322) cell lines, showing IC50 values indicative of substantial growth inhibition. The presence of electron-withdrawing groups like fluorine enhances the compound's ability to disrupt cancer cell proliferation by inducing apoptosis .

3. Neuroprotective Effects

Neuroprotective properties have also been attributed to related pyrrolidine derivatives. These compounds have been shown to inhibit acetylcholinesterase activity, suggesting potential benefits in treating neurodegenerative diseases such as Alzheimer's. The mechanism involves enhancing cholinergic neurotransmission, which is often impaired in such conditions .

Table: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of NF-kB signaling
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveInhibition of acetylcholinesterase

Synthesis and Modification

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to optimize yield and purity. Modifications to the structure can enhance biological activity or create derivatives with novel properties.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound 1-(4-fluorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide:

General Information
this compound is a synthetic organic compound that features a pyrrolidine ring, a chromenone moiety, and a fluorobenzyl substituent. The molecular formula is C20H15FN2O4 and the molecular weight is 366.3 g/mol .

Potential Applications
The compound is a subject of pharmacological studies due to its structure suggesting potential interactions with biological targets. The presence of a pyrrolidine ring, chromenyl moiety, and carboxamide functional group, contribute to its potential biological activities and chemical reactivity.

Chemical Reactivity and Synthesis
The chemical reactivity of this compound can be explored through various reactions typical for compounds containing amides and carbonyl groups. The synthesis of 1-(3-chloro-4-fluorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide involves multi-step organic reactions, which are crucial for modifying the compound's structure to enhance its biological activity or to create derivatives with novel properties.

Structural Analogs and Related Compounds
Other compounds with similar structures or potential applications include:

  • 1-(2-Chlorophenyl)-5-Oxo-N-(2-Oxo-2H-Chromen-6-Yl)Pyrrolidine-3-Carboxamide
  • N-[1-(2-Hydroxyphenyl)ethyl]-4-piperidinyl]propanamide
  • 1-(4-Fluorophenyl)-5-Oxo-N-(Coumarin)Pyrrolidine

Properties

Molecular Formula

C20H15FN2O4

Molecular Weight

366.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-(2-oxochromen-6-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H15FN2O4/c21-14-2-5-16(6-3-14)23-11-13(10-18(23)24)20(26)22-15-4-7-17-12(9-15)1-8-19(25)27-17/h1-9,13H,10-11H2,(H,22,26)

InChI Key

JPVJQNUNFVVQJJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Origin of Product

United States

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